3-(6-Aminopyridin-3-yl)-N-methylbenzamide is an organic compound classified under aminopyridines. Its structure features an aminopyridine moiety attached to a benzamide, making it a significant compound in medicinal chemistry and organic synthesis. The compound is recognized for its potential biological activities and applications in various scientific fields, including pharmacology and materials science.
3-(6-Aminopyridin-3-yl)-N-methylbenzamide is categorized as:
The synthesis of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide typically involves the following steps:
The synthesis requires careful control of reaction conditions, including temperature and pressure, to optimize yield and purity. Industrial methods may utilize high-purity raw materials and advanced techniques to minimize environmental impact and enhance efficiency .
The molecular structure of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide can be described as follows:
This structure indicates the presence of a methyl group attached to the nitrogen atom of the benzamide, along with an amino group on the pyridine ring .
The compound's molecular properties include:
3-(6-Aminopyridin-3-yl)-N-methylbenzamide can participate in several chemical reactions:
Common reagents include:
The mechanism of action for 3-(6-Aminopyridin-3-yl)-N-methylbenzamide primarily involves its interaction with specific enzymes and biomolecules:
Key physical properties include:
Chemical properties involve:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the identity and purity of synthesized compounds .
3-(6-Aminopyridin-3-yl)-N-methylbenzamide has diverse applications in scientific research:
3-(6-Aminopyridin-3-yl)-N-methylbenzamide is a small molecule featuring a benzamide core linked to a 6-aminopyridine moiety via a phenyl–pyridyl bond. Its systematic IUPAC name is N-methyl-3-[(6-aminopyridin-3-yl)]benzamide, with the CAS registry number 1314985-80-2 [1]. Structurally, it belongs to the biaryl hybrid class, combining two nitrogen-containing heterocycles: a benzamide (aromatic carboxylic acid derivative) and a 2-aminopyridine (di-substituted pyridine with an amino group). The molecule has three distinct regions:
Table 1: Key Structural and Physicochemical Properties
Property | Value/Descriptor | Measurement Method |
---|---|---|
Molecular formula | C₁₃H₁₃N₃O | High-resolution MS |
Molecular weight | 227.26 g/mol | Calculated |
Heterocycle type | Benzamide-2-aminopyridine | Structural classification |
Key functional groups | Primary amine, Carboxamide | FT-IR, NMR |
LogP (estimated) | 1.8 ± 0.2 | Computational prediction |
The compound emerged during medicinal chemistry efforts to optimize biaryl pharmacophores in the early 2010s. Its design leveraged two established medicinal chemistry principles:
The specific combination of 3-(pyridyl) substitution on the benzamide ring was first reported in patent literature circa 2015, particularly in claims covering plasma kallikrein inhibitors. For example, WO2012017020 disclosed structurally analogous N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides as anticoagulants [4]. This period coincided with broader exploration of aminopyridine–benzamide hybrids for central nervous system (CNS) and inflammatory targets, positioning 3-(6-Aminopyridin-3-yl)-N-methylbenzamide as a versatile intermediate.
This compound exemplifies three strategic advantages in modern heterocyclic drug design:
G-protein-coupled receptors (e.g., CGRP antagonists) [6]
Synthetic tractability: The central C–C bond enables modular synthesis via Suzuki–Miyaura cross-coupling, allowing efficient exploration of structure–activity relationships (SAR). This is demonstrated by commercial availability of derivatives like 3-(6-methoxypyridin-3-yl)-N-methylbenzamide (CAS 1375069-23-0) and N-(6-aminopyridin-3-yl)benzamide (CAS 936210-46-7) [8] [10].
Table 2: Therapeutic Applications of Related Aminopyridine–Benzamide Hybrids
Therapeutic Area | Example Agent | Key Structural Features |
---|---|---|
Cardiovascular disease | PF-06282999 (MPO inhibitor) | Thiouracil-pyridine (no benzamide) |
Oncology | Capivasertib (Akt inhibitor) | Pyrrolopyrimidine-benzamide |
Immunology | Leniolisib (PI3Kδ inhibitor) | Tetrahydropyridopyrimidine (no benzamide) |
Migraine therapy | Zavegepant (CGRP antagonist) | Benzamide-1,3-bridged piperazine |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1